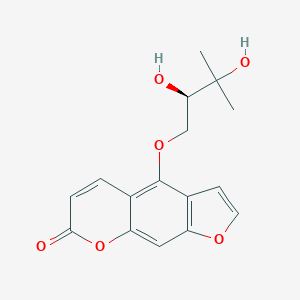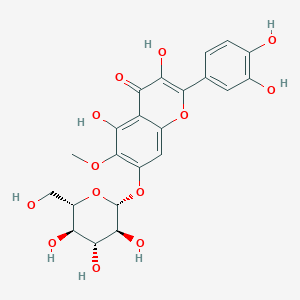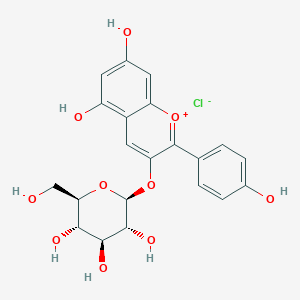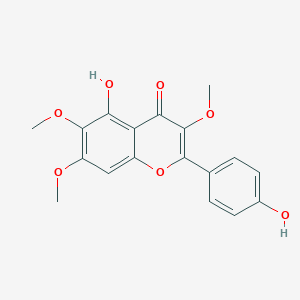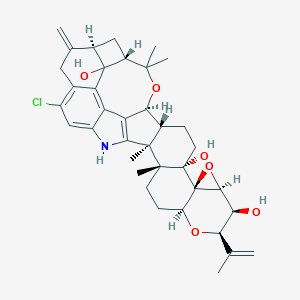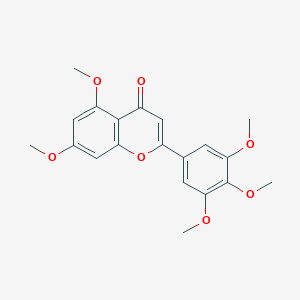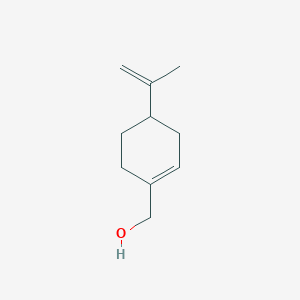
Pinostrobin
Overview
Description
Pinostrobin is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5 and a methoxy group at position 7 respectively . It is a natural flavonoid found in various medicinal herbs and plants . It is known for its wide range of pharmacological activities .
Synthesis Analysis
The reaction of this compound with hydroxylamine and hydrazine forms the corresponding oxime and hydrazone with retention of the γ-pyrone ring . The structures of the modified this compound derivatives were established using PMR, 13C NMR, mass spectrometry, and X-ray analysis of this compound oxime .
Molecular Structure Analysis
This compound is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5 and a methoxy group at position 7 respectively . It is functionally related to a (2S)-flavanone .
Chemical Reactions Analysis
This compound is metabolized by human liver cytochrome P450 (CYP450) isoenzymes . A single hydroxylated metabolite was obtained from this compound after an incubation with pooled human liver microsomes . The metabolism pathways of this compound in rats have also been proposed, which mainly include hydroxylation, demethylation, glucuronidation, and sulfation .
Physical And Chemical Properties Analysis
This compound is a monohydroxyflavanone with the molecular formula C16H14O4 . It is widely present in traditional Chinese herbs such as Carya cathayensis leaves, Boesenbergia rotunda, and propolis . This compound is mainly metabolized by glucuronidation via nonrenal routes, and there are higher concentrations in the liver and gastrointestinal tract than in other tissues .
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Pinostrobin has demonstrated significant antioxidant and anti-inflammatory activities. It is known for inhibiting sodium channel and Ca2+ signaling pathways, which contributes to its anti-inflammatory properties. Furthermore, this compound has been shown to inhibit intestinal smooth muscle contractions, suggesting its potential application in treating gastrointestinal disorders (Patel, Jaiswal, & Bhutani, 2016).
Cardiovascular Health
Research indicates that this compound can modulate genes involved in cholesterol regulation, such as the proprotein convertase subtilisin/kexin type 9 (PCSK9) gene in hepatic cells, thus potentially serving as a novel agent for cholesterol regulation and lipid management (Gao et al., 2018).
Osteogenesis
This compound has shown promise in promoting the proliferation, differentiation, and mineralization of pre-osteoblastic cells, which suggests its potential utility in the treatment of osteoporosis and other bone-related diseases (Gu et al., 2017).
Pharmacokinetics
Studies on the pharmacokinetics, tissue distribution, metabolism, and excretion of this compound in rats have provided insights into its potential as an effective component of traditional Chinese medicines for the treatment of peptic ulcers, among other conditions (Sun, Liu, & Chen, 2020).
Neuroprotection
This compound has been investigated for its neuroprotective properties, particularly in models of Parkinson's disease. It has been shown to attenuate loss of dopaminergic neurons and improve behavioral deficiencies in zebrafish models of Parkinson's disease, suggesting its potential application in neurodegenerative disease treatment (Li et al., 2018).
Antimicrobial and Antibiofilm Activity
Nutraceutical applications of this compound include its synergistic effect with antibiotics against bacteria such as MRSA, as well as its significant antibiofilm effect against E. coli and P. aeruginosa. This suggests its potential role in mitigating foodborne pathogens and contributing to food safety (Christena et al., 2015).
Mechanism of Action
Target of Action
Pinostrobin, a natural flavonoid, has been found to interact with several targets in the body. It reduces the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a promising target of lipid-lowering drugs . It also interacts with the Swe1 kinase, a cell-cycle regulatory protein kinase . Furthermore, it has been found to regulate miR-181b-5p, which triggers ataxia-telangiectasia mutated kinase (ATM), resulting in cellular apoptosis .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it inhibits the catalytic activity of PCSK9 . It also suppresses the Ca2+ signal-dependent growth arrest in yeast by inhibiting the Swe1-mediated G2 cell-cycle regulation . In addition, it reduces the level of miR-181b-5p, triggering ATM and leading to cellular apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) . It also inhibits the AHR/CYP1A1 pathway, increasing prostaglandin E2 (PGE2) levels . Furthermore, it regulates the Ca2+ signaling pathway, inhibiting the contraction of intestinal smooth muscle .
Result of Action
This compound has a wide range of pharmacological activities. It has antioxidant and anti-inflammatory effects, protecting against organ injury . It also has antitumor effects, reducing cell viability and inducing apoptosis in acute leukemia cells . Additionally, it has anti-adipogenic effects, hindering the differentiation of pre-adipocytes into mature adipocytes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it absorbs ultraviolet light in the range 270 to 390 nm, which includes most of the wavelength range of UVB and UVA that are harmful to the human body . This suggests that light exposure could potentially affect the stability and efficacy of this compound.
Future Directions
Pinostrobin has shown potential in the treatment of various diseases due to its multifunctional effects and safety . It could be developed as a drug for acute leukemia, with miR-181b-5p and ATM as promising therapeutic targets . Furthermore, it has been suggested that this compound could be useful as a potent and safe melanogenic agent in the depigmentation disorder, vitiligo .
Biochemical Analysis
Biochemical Properties
Pinostrobin interacts with various enzymes and proteins. It has been observed to form oxime and hydrazone with retention of the γ-pyrone ring . The structures of these modified this compound derivatives were established using PMR, 13 C NMR, mass spectrometry, and X-ray analysis .
Cellular Effects
This compound has extensive antioxidant and anti-inflammatory effects, which can protect against organ injury caused by many factors . It also influences cell function by regulating Ca2+ signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the contraction of intestinal smooth muscle by regulating Ca2+ signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high hepatoprotective activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes hydroxylation, demethylation, glucuronidation, and sulfation in rats . A small amount of this compound in its parent form is excreted through the urine, feces, and bile, indicating that it is mainly metabolized in vivo .
Transport and Distribution
This compound is transported and distributed within cells and tissues . The large apparent volume of distribution implies that this compound preferentially binds to tissues and preferably remains within the body .
properties
| { "Design of Synthesis Pathway": "The synthesis pathway of Pinostrobin involves the conversion of a starting material into Pinostrobin through several chemical reactions. The design of the synthesis pathway involves the use of readily available starting materials and efficient chemical reactions to ensure a high yield of the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetophenone", "methyl iodide", "sodium hydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of sodium hydroxide to form chalcone", "Step 2: Methylation of chalcone using methyl iodide and sodium hydride to form 4-methoxychalcone", "Step 3: Reduction of 4-methoxychalcone using sodium borohydride to form 4-methoxychalconol", "Step 4: Cyclization of 4-methoxychalconol using hydrochloric acid to form Pinostrobin", "Step 5: Purification of Pinostrobin using sodium bicarbonate and ethanol" ] } | |
CAS RN |
480-37-5 |
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |
InChI Key |
ORJDDOBAOGKRJV-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Other CAS RN |
480-37-5 |
Pictograms |
Irritant |
synonyms |
5-Hydroxy-7-methoxyflavanone; Pinocembrin-7-methyl ether; 7-Methoxy-5-hydroxyflavanone; Pinocembrin-7-methyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



